[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more efficient and scalable methods. One approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxyphenylboronic acid under suitable reaction conditions and catalysts . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This interaction is often studied using molecular docking and other computational methods to understand the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-amine: A precursor in the synthesis of 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Another compound with a similar triazole ring structure.
Uniqueness
What sets 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methylamine groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10) |
InChI Key |
HDQJHRLHMGNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(COC)C1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.